molecular formula C16H23ClN4O3 B2703216 Tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate CAS No. 2377034-68-7

Tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate

Cat. No.: B2703216
CAS No.: 2377034-68-7
M. Wt: 354.84
InChI Key: MQVZRIREPAKGNK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound features a tert-butyl ester group, a chloropyrazine moiety, and a spirocyclic framework that includes both oxygen and nitrogen atoms. Such compounds are often of interest in medicinal chemistry due to their potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate typically involves multiple steps:

    Formation of the Pyrazine Ring: The chloropyrazine moiety can be synthesized through the reaction of appropriate precursors such as 2-chloropyrazine with suitable reagents under controlled conditions.

    Spirocyclic Framework Construction: The spirocyclic structure is often constructed via cyclization reactions involving intermediates that contain both oxygen and nitrogen atoms. This can be achieved through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms within the spirocyclic framework.

    Reduction: Reduction reactions can target the chloropyrazine moiety, potentially converting the chlorine atom to other functional groups.

    Substitution: The chloropyrazine ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, reduction could produce amines, and substitution could result in various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of heterocyclic compounds.

Biology

Biologically, this compound is of interest due to its potential interactions with biological macromolecules. Its spirocyclic structure may allow it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique structure could confer specific biological activities, such as antimicrobial, antiviral, or anticancer properties.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The chloropyrazine moiety may also play a role in its biological activity by participating in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Uniqueness

Compared to these similar compounds, tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate is unique due to the presence of the chloropyrazine moiety. This adds a distinct set of chemical properties and potential biological activities, making it a compound of particular interest in various fields of research.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in scientific and industrial contexts.

Properties

IUPAC Name

tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O3/c1-15(2,3)24-14(22)21-6-7-23-16(11-21)4-5-20(10-16)13-9-18-8-12(17)19-13/h8-9H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVZRIREPAKGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCN(C2)C3=CN=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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